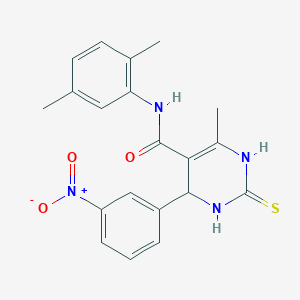

N-(2,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

The compound N-(2,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the tetrahydropyrimidine carboxamide class, characterized by a pyrimidine core substituted with aryl groups and a thioxo moiety. The 2,5-dimethylphenyl and 3-nitrophenyl substituents in this compound likely influence its electronic, steric, and solubility profiles, which are critical for its physicochemical and pharmacological behavior.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-11-7-8-12(2)16(9-11)22-19(25)17-13(3)21-20(28)23-18(17)14-5-4-6-15(10-14)24(26)27/h4-10,18H,1-3H3,(H,22,25)(H2,21,23,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWALTCELKFCEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic potential based on available research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 396.5 g/mol |

| CAS Number | 537680-01-6 |

This structure features a thioxo group and multiple aromatic substitutions that contribute to its biological activity.

The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various molecular targets including enzymes and receptors. The presence of the nitrophenyl group suggests potential interactions with biological pathways related to oxidative stress and inflammation.

Antimicrobial Activity

Research indicates that compounds with a similar pyrimidine structure exhibit notable antimicrobial properties. For example:

- In vitro studies have shown that derivatives of tetrahydropyrimidines demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains .

- A study highlighted that certain pyrimidine derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.8 to 6.25 µg/mL against various pathogens . This suggests that this compound could potentially possess similar activities.

Antitumor Activity

The compound's structural features may also confer antitumor properties:

- Case studies on related compounds indicate promising results in inhibiting tumor cell proliferation in various cancer cell lines. For instance, derivatives have been tested against human tumor cells such as HepG2 and NCI-H661 . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance cytotoxicity against these cells.

Structure Activity Relationship (SAR)

The SAR analysis reveals that the introduction of electron-withdrawing groups like nitro groups significantly enhances the biological activity of pyrimidine derivatives. The presence of hydrophobic substituents at positions 3 and 4 of the aniline group has been associated with increased antimicrobial potency .

Scientific Research Applications

The compound has been investigated for its biological activities, particularly its potential as an anticancer agent. Its structure suggests that it may interact with various molecular targets involved in cancer pathways.

Anticancer Studies

Recent studies have highlighted the anticancer properties of similar compounds within the tetrahydropyrimidine class. For instance, related compounds have shown significant growth inhibition in various cancer cell lines:

| Compound | Cell Line | Percent Growth Inhibition (PGI) |

|---|---|---|

| Compound A | SNB-19 | 86.61% |

| Compound B | OVCAR-8 | 85.26% |

| Compound C | NCI-H40 | 75.99% |

These findings suggest that N-(2,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may exhibit similar levels of activity against various cancer types.

Case Studies

-

Case Study 1: Anticancer Activity

- In vitro studies demonstrated that a structurally similar compound inhibited the growth of breast cancer cells (MDA-MB-231) by inducing apoptosis through mitochondrial pathways.

- The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic markers.

-

Case Study 2: Anti-inflammatory Effects

- A related compound was evaluated for its anti-inflammatory properties using an animal model of arthritis.

- Results indicated a significant reduction in inflammatory markers and swelling in treated groups compared to controls.

Research Applications

Given its promising biological activities, this compound can be applied in:

- Drug Development: As a lead compound for developing new anticancer therapies.

- Biological Research: To study mechanisms of action related to cancer and inflammation.

- Pharmacological Studies: To evaluate pharmacokinetics and toxicity profiles in preclinical models.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table compares the target compound with structurally related analogs from the literature:

Key Observations :

- 2,5-Dimethylphenyl on the N-position provides steric bulk and lipophilicity, contrasting with smaller substituents like fluorine () or polar groups like hydroxyl ().

Substituent Effects on Physicochemical Properties

- Electron-Donating Groups (e.g., -CH₃, -OCH₃) : Methyl and methoxy groups enhance lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .

- Halogens (e.g., -F) : Fluorine’s high electronegativity () may optimize electronic distribution without significant steric hindrance, balancing activity and bioavailability .

Crystallographic and Conformational Analysis

- Dihedral Angles : In , substituents influence pyrimidine ring planarity, with dihedral angles ranging from 12° to 86°, affecting molecular packing and crystal stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing N-(2,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

- Methodology : Utilize multi-component tandem reactions such as Knoevenagel condensation followed by Michael addition and intramolecular cyclization. For example, analogous tetrahydropyrimidine scaffolds have been synthesized via sequential reactions involving thiourea derivatives, nitrophenyl ketones, and carboxamide precursors under reflux conditions in ethanol or acetic acid . Post-synthetic alkylation at the sulfur atom can be achieved regioselectively using allyl bromide or other alkyl halides .

- Validation : Confirm purity via HPLC and structural integrity via single-crystal X-ray diffraction (XRD) to resolve bond angles and torsional strain, as demonstrated in related pyrimidine derivatives .

Q. How can the molecular structure and crystallographic properties of this compound be characterized?

- Methodology : Employ XRD to determine the dihedral angles between the pyrimidine core and substituents (e.g., 3-nitrophenyl, 2,5-dimethylphenyl groups). For example, analogous compounds show deviations of ~12–86° between aromatic planes, influencing steric and electronic interactions .

- Supplementary Techniques : Use NMR (¹H/¹³C) to assign proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and IR spectroscopy to confirm the thioxo (C=S) stretch at ~1200 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of alkylation at the thioxo sulfur atom in similar tetrahydropyrimidines?

- Analysis : The sulfur atom in 2-thioxo-tetrahydropyrimidines exhibits nucleophilic character due to lone-pair delocalization. Alkylation with allyl bromide proceeds via an SN2 mechanism, as evidenced by retention of stereochemistry in related compounds . Computational studies (DFT) can model charge distribution to predict reactivity .

- Experimental Validation : Compare reaction outcomes under varying solvents (e.g., DMF vs. THF) and temperatures to optimize yield and selectivity .

Q. How do electronic and steric effects of the 3-nitrophenyl and 2,5-dimethylphenyl substituents influence bioactivity or reactivity?

- Structure-Activity Relationship (SAR) : The electron-withdrawing nitro group enhances electrophilicity at the pyrimidine core, potentially increasing binding affinity in enzyme inhibition assays. Conversely, the 2,5-dimethylphenyl group introduces steric bulk, which may hinder π-π stacking but improve metabolic stability .

- Experimental Design : Synthesize analogs with substituent variations (e.g., replacing nitro with methoxy) and compare biological activity (e.g., antimicrobial assays) or reaction kinetics .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for structurally related compounds?

- Troubleshooting Framework :

Reaction Conditions : Verify solvent purity, catalyst loading, and temperature gradients. For example, microwave-assisted synthesis may improve yield compared to conventional heating .

Analytical Consistency : Cross-validate NMR data with computational predictions (e.g., ChemDraw) and ensure proper referencing of solvent peaks.

Crystallographic Artifacts : Re-examine XRD data for twinning or disorder, as misassigned torsion angles can lead to structural misinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.